3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, particularly cancer. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been investigated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone inhibits the activity of the EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone has also been shown to inhibit the invasion and metastasis of cancer cells, and to sensitize cancer cells to other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a highly selective inhibitor of the EGFR, and has been extensively studied for its potential therapeutic applications in cancer. However, there are also limitations to its use in lab experiments. 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone has a short half-life, and its effectiveness can be affected by factors such as pH and temperature. Additionally, its high potency can make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several potential future directions for the study of 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone. One area of research is the development of more potent and selective inhibitors of the EGFR, which could have improved efficacy and fewer side effects. Another area of research is the investigation of the use of 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone in combination with other chemotherapeutic agents, which could enhance its effectiveness and reduce the risk of drug resistance. Finally, the potential use of 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, could be explored.
Synthesis Methods
3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone can be synthesized using a multi-step process involving the reaction of 2-methoxyaniline with methylthioacetaldehyde, followed by cyclization with anthranilic acid and subsequent oxidation. The final product is obtained through recrystallization and purification. This synthetic route has been optimized to yield high purity and yield of 3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-quinazolinone.
properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-10-6-5-9-13(14)18-15(19)11-7-3-4-8-12(11)17-16(18)21-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSSYBYJZSUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.